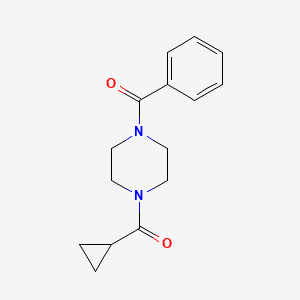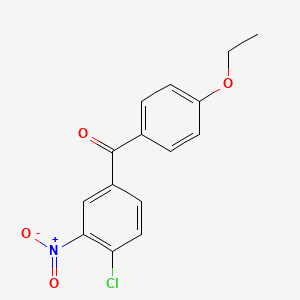
1-benzoyl-4-(cyclopropylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-4-(cyclopropylcarbonyl)piperazine, also known as BCPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCPP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-benzoyl-4-(cyclopropylcarbonyl)piperazine is not fully understood, but it is believed to act as an antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. 1-benzoyl-4-(cyclopropylcarbonyl)piperazine has also been shown to modulate the activity of other neurotransmitters, including dopamine and glutamate.
Biochemical and Physiological Effects:
Studies have shown that 1-benzoyl-4-(cyclopropylcarbonyl)piperazine has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the modulation of synaptic plasticity. 1-benzoyl-4-(cyclopropylcarbonyl)piperazine has also been shown to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzoyl-4-(cyclopropylcarbonyl)piperazine in lab experiments is its specificity for the 5-HT2A receptor, which allows for targeted studies of this receptor's function. However, one limitation is that 1-benzoyl-4-(cyclopropylcarbonyl)piperazine can also interact with other receptors and neurotransmitter systems, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 1-benzoyl-4-(cyclopropylcarbonyl)piperazine, including the development of more specific and potent analogs, the investigation of its potential therapeutic applications in various mental disorders, and the exploration of its effects on neuronal plasticity and neurogenesis. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-benzoyl-4-(cyclopropylcarbonyl)piperazine and its interactions with other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 1-benzoyl-4-(cyclopropylcarbonyl)piperazine involves the reaction of benzoyl chloride with cyclopropylamine, followed by the reaction of the resulting benzoyl cyclopropylamine with piperazine. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
1-benzoyl-4-(cyclopropylcarbonyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. It has been shown to have anxiolytic, antipsychotic, and antidepressant effects, making it a promising candidate for the treatment of various mental disorders.
Propiedades
IUPAC Name |
(4-benzoylpiperazin-1-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14(12-4-2-1-3-5-12)16-8-10-17(11-9-16)15(19)13-6-7-13/h1-5,13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSFICDIDMGBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678667 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5749545.png)

![4-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5749568.png)
![2-[(4-chlorobenzyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5749575.png)

![N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5749589.png)

![methyl {3-[(2-fluorobenzoyl)amino]phenoxy}acetate](/img/structure/B5749604.png)

![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5749616.png)
![2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B5749624.png)